Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate
Description
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Properties
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(23-19-13-7-8-14-19)20(15-17-9-3-1-4-10-17)24-22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUTEODCBEWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate is a complex organic compound belonging to the carbamate class, which has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzyl group attached to a carbamate functional group. The synthesis typically involves multi-step chemical reactions, including the condensation of primary amines with carbonyl compounds. The general synthetic route can be summarized as follows:
- Starting Materials : Primary amine (cyclopentylamine) and carbonyl compound (benzaldehyde).
- Reactions :
- Formation of the carbamate via the reaction of the amine with a suitable carbonyl compound.
- Purification through recrystallization or chromatography.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels in synaptic clefts.
- Mechanism of Action : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Inhibition Studies :
- A study demonstrated that derivatives of carbamates, including this compound, inhibited AChE with varying degrees of potency. The IC50 values ranged from 0.5 µM to 5 µM depending on structural modifications .
- Therapeutic Potential :
- Comparative Analysis :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
